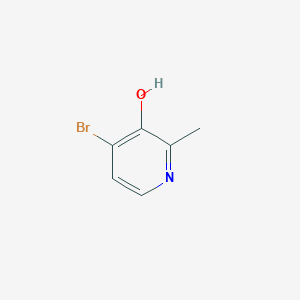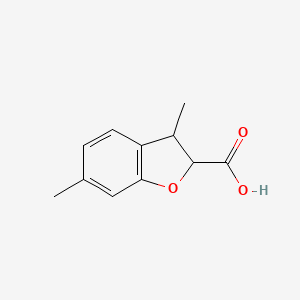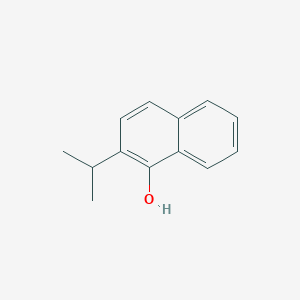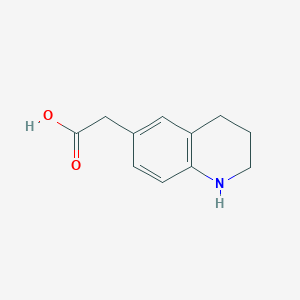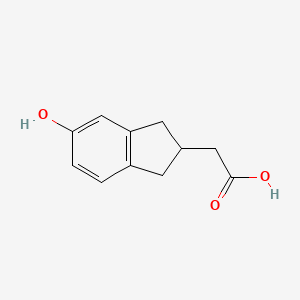
6-Chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chlorine atom at the 6th position and a methyl group at the 8th position, contributing to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with a suitable ketone in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Amino or thioquinoline derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and methyl groups can influence its binding affinity and selectivity.
相似化合物的比较
Similar Compounds
6-Chloroquinoline: Lacks the methyl group, potentially altering its chemical and biological properties.
8-Methylquinoline: Lacks the chlorine atom, affecting its reactivity and applications.
2,3-Dihydroquinolin-4(1H)-one: The parent compound without the chlorine and methyl substitutions.
Uniqueness
6-Chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one’s unique combination of substituents (chlorine and methyl groups) imparts distinct chemical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C10H10ClNO |
|---|---|
分子量 |
195.64 g/mol |
IUPAC 名称 |
6-chloro-8-methyl-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H10ClNO/c1-6-4-7(11)5-8-9(13)2-3-12-10(6)8/h4-5,12H,2-3H2,1H3 |
InChI 键 |
AOCPZJOCCHRCCQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1NCCC2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


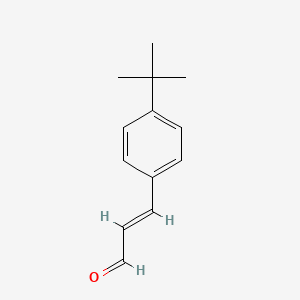
![2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)oxy]ethan-1-ol](/img/structure/B11904766.png)
